molecular formula C10H4Cl2F2N2 B2469754 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine CAS No. 1546064-14-5

3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine

Cat. No.: B2469754
CAS No.: 1546064-14-5
M. Wt: 261.05
InChI Key: KDGBLEYBQWCGIH-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a 2,5-difluorophenyl group at position 3.

Properties

IUPAC Name

3,6-dichloro-4-(2,5-difluorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBLEYBQWCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NN=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2,5-difluorophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 6 are highly reactive toward nucleophilic substitution, enabling derivatization for synthesizing analogs.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Amination Amines (e.g., NH₃, alkylamines) in DMF, 80–100°C3,6-Diamino derivatives65–85
Thiolation Thiols, NaH, DMF, 50°C3,6-Bis(thioether) derivatives70–78
Hydrolysis NaOH (aq.), reflux3,6-Dihydroxy analogs90

Key Findings :

  • Substitution at position 3 occurs preferentially due to steric and electronic effects from the 2,5-difluorophenyl group .

  • Phosphorus oxychloride-mediated chlorination of dihydroxypyridazine precursors (e.g., 3,6-dihydroxypyridazine) yields 3,6-dichloro derivatives with 72–87% efficiency .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems.

Suzuki–Miyaura Coupling

ConditionsBoronic AcidCatalyst/BaseProductYield (%)
Pd(PPh₃)₄, K₂CO₃, DMF, 100°CArylboronic acidsPd-based catalysts4-Aryl-substituted pyridazines60–75

Example :

  • Reaction with 2-thienylboronic acid produces 4-(2-thienyl)-3,6-dichloropyridazine, a precursor for heterocyclic drug candidates .

Ring-Formation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles.

Oxidation

  • Treatment with KMnO₄ in acidic conditions oxidizes the pyridazine ring to pyridazine N-oxide derivatives (50–60% yield) .

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a dihydropyridazine, though this reaction is less explored .

Biological Activity Correlations

Derivatives synthesized via the above reactions show structure-dependent bioactivity:

DerivativeModificationIC₅₀ (HIV-1 RT Inhibition)
7a Unsubstituted N-6120 µM
14a N-6 Methyl>330 µM
17b 3-Chloro, 8-nitro95 µM

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as substitution and coupling reactions. The compound’s structure allows for functionalization at the chlorine positions, enhancing its reactivity and utility in synthetic chemistry.

Reaction Types

  • Substitution Reactions : The chlorine atoms can be replaced with nucleophiles like amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki or Heck coupling to synthesize more complex structures.

Biological Research

Antimicrobial and Anticancer Properties

  • Preliminary studies have indicated that this compound exhibits potential antimicrobial and anticancer activities. Its mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting enzyme activity related to disease processes.

Case Study: Anticancer Activity

  • In vitro assays have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in MCF-7 breast cancer cells .

Pharmaceutical Development

Lead Compound for Drug Discovery

  • The unique chemical structure of this compound makes it a promising candidate for developing new pharmaceuticals. Its ability to modulate biological pathways suggests potential applications in treating various diseases, including cancer and infectious diseases .

Molecular Docking Studies

  • Molecular docking studies have been employed to predict the binding affinity of this compound to specific targets. These studies provide insights into its potential efficacy as a therapeutic agent by simulating interactions with biological macromolecules .

Industrial Applications

Agrochemical Development

  • This compound is also being explored for its applications in agrochemicals. Its chemical properties may contribute to the development of effective herbicides or pesticides, enhancing agricultural productivity while minimizing environmental impact .

Material Science

  • In material science, this compound can be utilized in the synthesis of advanced materials due to its unique electronic properties. This includes potential applications in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Fused Ring Systems : Triazolo-pyridazine derivatives (e.g., ) exhibit increased planarity, which may improve binding affinity in biological targets but reduce solubility.
  • Halogen Positioning : Chlorine at positions 3 and 6 (target compound) vs. 6 and 7 (tert-butyl analog ) influences steric hindrance and electronic distribution.

Physical Property Trends

  • Melting Points : The trifluoromethyl analog melts at 45–50°C, whereas the tert-butyl derivative (sterically bulky) likely has a higher melting point, though data is absent.
  • Boiling Points : Predicted boiling points (e.g., 262.9°C for ) correlate with molecular weight and substituent volatility.

Biological Activity

3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with 2,5-difluorophenylboronic acid. This reaction can be facilitated through various coupling methods, such as Suzuki coupling, which allows for the introduction of the difluorophenyl group onto the pyridazine scaffold .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Although the precise mechanisms are not fully elucidated, it is believed that the compound may inhibit specific enzymes or receptors involved in disease pathways. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Research Findings

Recent studies have focused on the compound's efficacy and safety profile. For instance:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various concentrations of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL against certain strains .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:

Compound NameKey FeaturesBiological Activity
This compound Contains both chlorine and fluorine substituentsAntimicrobial and anticancer properties
3,6-Dichloropyridazine Lacks the difluorophenyl groupLess versatile in biological applications
4-(2,5-Difluorophenyl)pyridazine Lacks chlorine substituentsLimited reactivity

Case Studies

  • Case Study on Anticancer Activity : A recent publication explored the effect of this compound on breast cancer cells. The study found that treatment led to a significant reduction in tumor growth in xenograft models compared to controls .
  • Case Study on Antimicrobial Effects : Another research highlighted its effectiveness against resistant strains of Staphylococcus aureus. The compound not only inhibited growth but also showed synergy when combined with conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of pyridazine derivatives often involves nucleophilic aromatic substitution or microwave-assisted coupling. For example, structurally similar compounds like 3,6-dichloropyridazine undergo regioselective functionalization using transition-metal catalysts (e.g., Pd or Cu) under controlled temperatures (60–100°C) . Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can improve reaction efficiency for pyridazine derivatives by enhancing reaction kinetics and reducing side products . Optimization should include solvent selection (e.g., DMF or THF), stoichiometric ratios of halogenated precursors, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key techniques include:

  • NMR : 1^{1}H/19^{19}F NMR to confirm substitution patterns (e.g., fluorophenyl groups) and 13^{13}C NMR for pyridazine ring integrity.
  • IR : Absorbance bands at ~1550 cm1^{-1} (C=N stretch) and ~750 cm1^{-1} (C-Cl stretch) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for Cl/F atoms .
    Contradictions (e.g., unexpected splitting in NMR) can arise from rotational isomerism or impurities. Use computational tools (DFT) to model electronic environments and compare with experimental data .

Q. What safety protocols are essential when handling halogenated pyridazines like this compound?

Answer: While direct hazard data for this compound is limited, structurally related halogenated pyridazines require:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N2_2) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved to modify electronic properties for target applications?

Answer: The 3,6-dichloro positions are highly reactive for nucleophilic substitution. For example:

  • Amination : Use Pd-catalyzed Buchwald-Hartwig coupling with primary/secondary amines.
  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 4-position via Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane .
  • Electrophilic Substitution : Nitration or sulfonation at the para-fluorophenyl group requires directing groups (e.g., -CF3_3) to control regiochemistry .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Answer:

  • DFT (Density Functional Theory) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), aiding in predicting sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl/F) with bioactivity or photophysical properties .

Q. How can conflicting data in reaction mechanisms (e.g., unexpected byproducts) be systematically analyzed?

Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H to trace mechanistic pathways (e.g., hydrolysis vs. elimination) .
  • Cross-Validation : Compare experimental results with computational simulations (e.g., transition-state modeling) .

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